9-Anthracenecarboxylic acid methyl ester physical and chemical properties
9-Anthracenecarboxylic acid methyl ester physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 9-Anthracenecarboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenecarboxylic acid methyl ester, also known as methyl 9-anthracenoate, is a polycyclic aromatic hydrocarbon (PAH) derivative that serves as a vital molecular building block and a functional material in various scientific domains. Its rigid, planar anthracene core, coupled with the reactivity of the methyl ester group, imparts a unique combination of photophysical and chemical properties. This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to its reactivity and applications, with a focus on the underlying principles that are critical for experimental design and interpretation.
Molecular Structure and Identification
The foundational step in understanding any chemical compound is to establish its precise structure and identity. The properties and reactivity of methyl 9-anthracenoate are a direct consequence of its molecular architecture.
The structure consists of a tricyclic anthracene core with a methyl ester group substituted at the C9 position. This substitution breaks the symmetry of the parent anthracene molecule, influencing its crystal packing and electronic properties.
Caption: Molecular Structure of 9-Anthracenecarboxylic acid methyl ester.
Physical and Spectroscopic Properties
The physical properties of a compound dictate its handling, processing, and suitability for various applications. Spectroscopic data are essential for its identification and for probing its electronic environment.
Physical Characteristics
The following table summarizes the key physical properties of methyl 9-anthracenoate. Its high molecular weight and aromatic nature result in a high boiling point and a solid state at room temperature. The calculated XLogP3 value of 4.2 indicates significant lipophilicity and, consequently, poor solubility in aqueous media.[2]
| Property | Value | Reference |
| Molecular Weight | 236.2653 g/mol | [1][3][4] |
| Density | 1.208 g/cm³ | [1] |
| Boiling Point | 405.4 °C at 760 mmHg | [1] |
| Flash Point | 194.3 °C | [1] |
| Refractive Index | 1.677 | [1] |
| XLogP3 | 4.2 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
Spectroscopic Profile
The extended π-conjugated system of the anthracene core gives rise to distinct spectroscopic signatures.
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UV-Vis Spectroscopy: Anthracene derivatives are renowned for their strong UV absorption and fluorescence. In solution, methyl 9-anthracenoate exhibits characteristic absorption bands in the UV-A range (typically 350-400 nm) corresponding to π-π* transitions. Upon excitation, it emits fluorescence in the blue region of the visible spectrum (around 400-450 nm). For instance, the related compound 9-methylanthracene has an excitation peak at 366 nm and an emission peak at 413 nm.[5] These photophysical properties are fundamental to its use in fluorescent probes and organic electronics.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically found around 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically 7.4-8.5 ppm) corresponding to the nine protons on the anthracene ring. A sharp singlet will appear further upfield (around 4.0 ppm) corresponding to the three protons of the methyl ester (–OCH₃) group.
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¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 167 ppm), and the methyl carbon (around 52 ppm).
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Chemical Properties and Reactivity
The chemistry of methyl 9-anthracenoate is governed by three main features: the aromatic anthracene core, the ester functional group, and its unique photochemical reactivity.
Photochemical [4+4] Cycloaddition (Photodimerization)
The most significant chemical property of 9-substituted anthracenes is their ability to undergo a reversible [4+4] cycloaddition upon exposure to UV light (typically >300 nm).[6][7] Two parallel-stacked anthracene molecules form covalent bonds between their C9/C9' and C10/C10' positions, resulting in a "sandwich" dimer.
This dimerization process leads to a loss of aromaticity in the central rings, which can be observed spectroscopically by the disappearance of the characteristic anthracene UV-Vis absorption bands.[8] The reaction is often reversible, with the dimer dissociating back into monomers upon heating or irradiation with shorter-wavelength UV light (<300 nm).[7][8] This reversible transformation is the basis for its application in photomechanical materials, actuators, and reversible polymer systems.[6][7][9]
Caption: Reversible photodimerization of methyl 9-anthracenoate.
Ester Group Reactivity
The methyl ester functionality can undergo standard ester reactions:
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Hydrolysis: Reaction with water under acidic or basic conditions will yield 9-anthracenecarboxylic acid and methanol.
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Transesterification: Reaction with another alcohol in the presence of a catalyst can be used to synthesize other esters of 9-anthracenecarboxylic acid.
Synthesis and Experimental Protocols
Synthesis Pathway
Methyl 9-anthracenoate is most commonly synthesized via a straightforward esterification of its parent acid, 9-anthracenecarboxylic acid, which is commercially available.[6] A standard Fischer esterification is typically employed.
Caption: General synthesis workflow for methyl 9-anthracenoate.
Experimental Protocol: Fischer Esterification
This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-anthracenecarboxylic acid (1.0 eq).
-
Reagents: Add an excess of methanol to act as both the reagent and the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure methyl 9-anthracenoate.
Applications in Research and Development
The unique properties of this molecule make it a valuable tool for materials scientists and chemists.
-
Photomechanical Materials: The reversible photodimerization can be harnessed to create smart materials that bend, twist, or contract upon light exposure.[6][9] This has potential applications in soft robotics, light-activated actuators, and energy-storing materials.
-
Fluorescent Probes and Labels: The inherent fluorescence of the anthracene core allows it to be used as a reporter group. It can be incorporated into larger molecules or polymers to study their structure, dynamics, or environment.
-
Reversible Polymer Networks: By incorporating the anthracene moiety into polymer chains, scientists can create materials that can be cross-linked (solidified) with UV light and de-cross-linked (liquefied) with heat, enabling applications in self-healing materials and rewritable media.[7]
-
Synthetic Intermediate: The ester can serve as a precursor for the synthesis of more complex anthracene derivatives, leveraging both the reactivity of the ester and the aromatic core.
Safety and Handling
As with any chemical, proper safety protocols are paramount when handling methyl 9-anthracenoate.
-
Hazard Classification: The compound is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard Statements H400, H410).[2] Therefore, release to the environment must be strictly avoided.[10]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the water system.[10]
Conclusion
9-Anthracenecarboxylic acid methyl ester is a compound of significant scientific interest, primarily due to its remarkable photo-responsive behavior. Its well-defined physical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for the rational design of advanced functional materials. A thorough understanding of its core characteristics—from its molecular structure to its photochemical reactivity—is essential for any researcher aiming to exploit its full potential in materials science, organic electronics, and chemical synthesis.
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